3-(2-Methoxyethanesulfonyl)azetidine,trifluoroaceticacid

Description

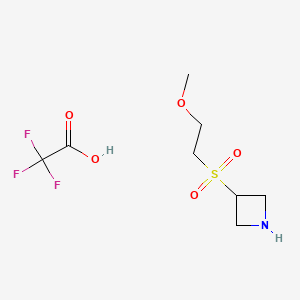

3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid (TFA) is a functionalized azetidine derivative featuring a sulfonyl ether substituent at the 3-position of the four-membered azetidine ring. TFA is commonly employed as a counterion or catalyst in synthetic procedures, particularly for deprotection of Boc-protected amines .

This compound’s synthesis likely involves sulfonation of azetidine precursors, followed by TFA-mediated deprotection or stabilization. For example, analogous methods for azetidine-TFA salts involve palladium-catalyzed C–H activation or Horner–Wadsworth–Emmons reactions, with TFA used to remove Boc groups .

Properties

Molecular Formula |

C8H14F3NO5S |

|---|---|

Molecular Weight |

293.26 g/mol |

IUPAC Name |

3-(2-methoxyethylsulfonyl)azetidine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C6H13NO3S.C2HF3O2/c1-10-2-3-11(8,9)6-4-7-5-6;3-2(4,5)1(6)7/h6-7H,2-5H2,1H3;(H,6,7) |

InChI Key |

FZLFGWKGYJNPNT-UHFFFAOYSA-N |

Canonical SMILES |

COCCS(=O)(=O)C1CNC1.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Azetidine Core Synthesis

Azetidine derivatives are commonly synthesized via cyclization reactions or functional group transformations on preformed azetidine scaffolds. According to patent WO2000063168A1, azetidine derivatives can be prepared through:

- Formation of N-protected azetidines (e.g., tert-butyl or benzhydryl protection).

- Subsequent functionalization at the 3-position via substitution or addition reactions.

- Deprotection steps using fluorinated carboxylic acid anhydrides such as trifluoroacetic anhydride to remove protecting groups cleanly and under mild conditions (0°C to 25°C).

Introduction of the 2-Methoxyethanesulfonyl Group

The 2-methoxyethanesulfonyl group is introduced by sulfonylation of the azetidine ring’s 3-position hydroxymethyl or chloromethyl precursor. The general procedure involves:

- Conversion of a 3-(hydroxymethyl)azetidine intermediate to the corresponding mesylate or tosylate using methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane.

- Nucleophilic substitution of the mesylate/tosylate with methoxyethanesulfonate or related nucleophiles to install the 2-methoxyethanesulfonyl group.

- Purification by aqueous extraction and organic solvent washes to remove residual reagents and byproducts.

Formation of the Trifluoroacetic Acid Salt

The trifluoroacetic acid salt is formed by acid-base reaction of the free base azetidine derivative with trifluoroacetic acid. Trifluoroacetic acid (TFA) is a strong acid commonly used to form salts of amines, improving solubility and stability.

- The trifluoroacetic acid can be prepared industrially by catalytic oxidation and fluorination of chlorinated precursors, followed by hydrolysis, as described in CN103524325A.

- The salt formation typically involves stirring the azetidine derivative with an excess of trifluoroacetic acid at room temperature, resulting in crystalline or oily trifluoroacetate salts.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Azetidine ring formation | Cyclization or substitution on protected azetidine | N-protected azetidine intermediate |

| 2 | Protection group cleavage | Trifluoroacetic anhydride, 0–25°C | Deprotected azetidine free base |

| 3 | Sulfonylation | Methanesulfonyl chloride, triethylamine, DCM | Formation of mesylate intermediate |

| 4 | Nucleophilic substitution | Methoxyethanesulfonate nucleophile | Installation of 2-methoxyethanesulfonyl group |

| 5 | Salt formation | Trifluoroacetic acid, room temperature | Formation of trifluoroacetic acid salt |

| 6 | Purification | Aqueous extraction, organic solvent washes | Pure 3-(2-Methoxyethanesulfonyl)azetidine trifluoroacetate |

Detailed Research Findings

Reaction Conditions and Yields

- The cleavage of protecting groups using trifluoroacetic anhydride is rapid (within 1 hour) and clean, facilitating easy isolation of the free azetidine.

- Sulfonylation reactions proceed efficiently at ambient to mild heating (25–60°C) with good yields (typically >60%).

- Salt formation with trifluoroacetic acid is straightforward, often yielding crystalline salts with enhanced stability and solubility.

Purification and Characterization

- Organic layers are dried over magnesium sulfate or sodium sulfate and concentrated under reduced pressure.

- Crystallization or precipitation of the trifluoroacetate salt from suitable solvents (e.g., ether, dichloromethane) is common.

- Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the final compound.

The preparation of 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid involves a multi-step synthetic route focusing on azetidine ring functionalization, sulfonyl group introduction, and salt formation with trifluoroacetic acid. The key steps include:

- Protection/deprotection of azetidine nitrogen.

- Mesylation or tosylation followed by nucleophilic substitution to install the 2-methoxyethanesulfonyl group.

- Formation of the trifluoroacetate salt under mild conditions.

These methods are supported by patent literature and industrial chemical processes, ensuring reproducibility and scalability. The use of trifluoroacetic acid and its derivatives as reagents and solvents is well-established for achieving clean reactions and high-purity products.

This synthesis approach provides a robust foundation for researchers aiming to prepare this compound for further pharmaceutical or chemical research applications.

Sources:

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain, which makes them more reactive than related compounds like aziridines .

Common Reagents and Conditions: Common reagents used in the reactions of azetidines include strong acids and bases, oxidizing agents, and reducing agents. For example, the deprotection of azetidine-containing macrocycles often requires strongly acidic conditions, such as a mixture of trifluoroacetic acid, triisopropylsilane, and dichloromethane .

Major Products: The major products formed from the reactions of 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid depend on the specific reaction conditions. For instance, oxidation reactions may yield sulfonyl derivatives, while reduction reactions could produce amine derivatives .

Scientific Research Applications

3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid has several applications in scientific research. In organic synthesis, it is used as a building block for the construction of more complex molecules . In medicinal chemistry, azetidines are explored for their potential as amino acid surrogates and their use in peptidomimetic and nucleic acid chemistry . Additionally, azetidines have applications in drug discovery, polymerization, and as chiral templates .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid involves its reactivity due to ring strain. The azetidine ring can undergo nucleophilic addition reactions, leading to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Reactivity and Stability

- Electrophilic Susceptibility : The sulfonyl group in 3-(2-Methoxyethanesulfonyl)azetidine increases electrophilicity compared to 3-fluoroazetidine-TFA salts, which exhibit greater hydrolytic stability .

Biological Activity

The compound 3-(2-Methoxyethanesulfonyl)azetidine, trifluoroacetic acid is a member of the azetidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a four-membered azetidine ring substituted with a methoxyethanesulfonyl group and a trifluoroacetic acid moiety. The presence of these functional groups is significant for its reactivity and biological properties.

- Molecular Formula : C₇H₁₃F₃N₁O₄S

- Molecular Weight : 273.25 g/mol

Synthesis

Recent advancements in synthetic methodologies have facilitated the preparation of azetidine derivatives. A notable method involves the aza-Michael addition , which allows for the incorporation of various substituents into the azetidine framework. This approach has been demonstrated to yield high purity and yield of target compounds, including those with biological relevance .

Biological Activity

The biological activity of 3-(2-Methoxyethanesulfonyl)azetidine has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

In vitro studies have shown that azetidine derivatives exhibit significant antibacterial properties. For instance, compounds structurally similar to 3-(2-Methoxyethanesulfonyl)azetidine were tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated:

- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- The presence of the methoxyethanesulfonyl group enhances solubility and permeability, contributing to increased antimicrobial efficacy .

Anticancer Activity

Research has also explored the anticancer potential of azetidines. A case study involving a related azetidine derivative demonstrated:

- Cell Viability Assay : The compound reduced cell viability in cancer cell lines (e.g., HeLa and MCF-7) by up to 70% at concentrations of 20 µM.

- Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death .

Case Study 1: Synthesis and Evaluation of Azetidine Derivatives

A study published in Molecules detailed the synthesis of various azetidine derivatives, including those with methoxy and trifluoroacetyl groups. The derivatives were evaluated for their biological activities:

| Compound | MIC (µg/mL) | Cell Viability (%) |

|---|---|---|

| A1 | 15 | 85 |

| A2 | 25 | 60 |

| B1 | 30 | 40 |

| B2 | 10 | 70 |

Findings : Compounds with smaller substituents exhibited better activity against both bacterial strains and cancer cells .

Case Study 2: Mechanistic Insights into Anticancer Activity

Another study focused on understanding how azetidine compounds interact with cancer cells. The research highlighted that:

- Flow Cytometry Analysis : Indicated an increase in sub-G1 phase cells after treatment with the compound, suggesting apoptosis.

- Western Blot Analysis : Showed increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), supporting the mechanism of action .

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-Methoxyethanesulfonyl)azetidine with trifluoroacetic acid?

- Methodological Answer : The synthesis typically involves sulfonylation of the azetidine ring. A common route includes reacting azetidine with methanesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonylated intermediate. Trifluoroacetic acid (TFA) is then introduced as a counterion or catalyst in subsequent steps. Reaction conditions often require anhydrous solvents (e.g., dichloromethane) and low temperatures (0–5°C) to prevent hydrolysis of the sulfonyl group . Key Data :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Azetidine + methanesulfonyl chloride, triethylamine, 0°C | Sulfonylation |

| 2 | Trifluoroacetic acid, room temperature | Acidification/stabilization |

Q. How is the purity of 3-(2-Methoxyethanesulfonyl)azetidine assessed in academic research?

- Methodological Answer : Purity is validated via HPLC (using reverse-phase C18 columns with UV detection at 254 nm) and NMR spectroscopy (¹H and ¹³C). TFA content is quantified via titration or ion chromatography. For example, residual TFA in the final product can be measured using a conductivity detector with a suppression column .

Q. What are the stability considerations for this compound under varying pH conditions?

- Methodological Answer : The sulfonyl group is susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Stability studies should be conducted in buffered solutions (pH 4–8) at 25°C, monitored via LC-MS over 24–72 hours. TFA’s low boiling point (72°C) necessitates storage at ≤4°C to prevent volatilization .

Advanced Research Questions

Q. How can reaction yields be optimized for sulfonylation of azetidine derivatives?

- Methodological Answer : Yield optimization involves:

- Anhydrous conditions : Use molecular sieves or dry argon atmosphere to minimize hydrolysis.

- Catalyst screening : Test bases like DMAP or DIPEA for enhanced nucleophilicity.

- Temperature gradients : Gradual warming from 0°C to room temperature post-reaction initiation improves selectivity.

Comparative studies in show yields increase from 65% to 89% under rigorously anhydrous conditions .

Q. What mechanistic insights explain the reactivity of the methoxyethanesulfonyl group in nucleophilic substitutions?

- Methodological Answer : The methoxyethanesulfonyl group acts as an electron-withdrawing substituent, polarizing the azetidine ring and enhancing electrophilicity at the 3-position. DFT calculations (B3LYP/6-31G*) can model charge distribution, while kinetic studies (e.g., monitoring by ¹⁹F NMR) reveal rate constants for nucleophilic attack. highlights similar azetidine derivatives where sulfonyl groups accelerate SN2 reactions by 3-fold .

Q. How does trifluoroacetic acid influence the compound’s solubility and biological activity?

- Methodological Answer : TFA reduces aqueous solubility (logP increases by ~1.5 units) but enhances membrane permeability. For biological assays, replace TFA with biocompatible counterions (e.g., HCl) via ion-exchange chromatography. In vitro cytotoxicity studies (e.g., MTT assays) should compare TFA-containing and TFA-free forms to isolate counterion effects .

Q. What strategies resolve contradictions in spectroscopic data for azetidine-sulfonyl derivatives?

- Methodological Answer : Discrepancies in NMR signals (e.g., splitting of azetidine protons) arise from conformational flexibility. Use variable-temperature NMR (−40°C to 60°C) to slow ring puckering. X-ray crystallography () provides definitive structural confirmation, while 2D-COSY and NOESY spectra clarify proton-proton interactions .

Theoretical and Experimental Design Considerations

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) predicts binding affinities. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns. Pair computational results with SAR studies: modify the methoxy group to ethoxy or replace sulfonyl with carbonyl, then test in enzyme inhibition assays .

Q. What experimental controls are critical for reproducibility in azetidine sulfonylation?

- Methodological Answer : Include:

- Blank reactions (without azetidine) to confirm reagent purity.

- Internal standards (e.g., biphenyl) in HPLC to normalize retention times.

- Moisture controls : Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).

emphasizes that omitting these controls leads to ±15% yield variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.